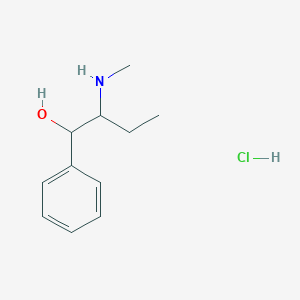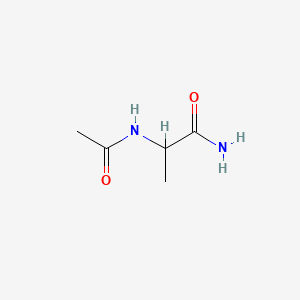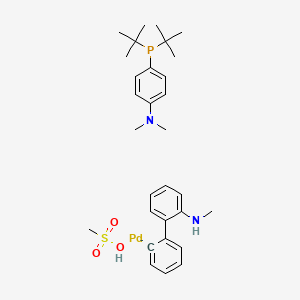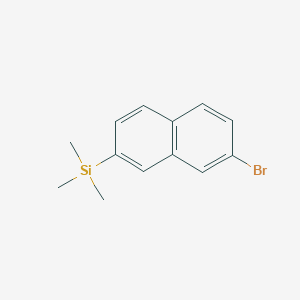
Buphedrine.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphedrine hydrochloride is a stimulant compound belonging to the phenethylamine and cathinone chemical classes. It is structurally related to naturally occurring compounds such as cathinone and cathine, and it shares similarities with methamphetamine. Buphedrine hydrochloride is known for its stimulant effects, which include increased alertness, elevated mood, and appetite suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buphedrine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetone with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride .
Industrial Production Methods
In industrial settings, the production of buphedrine hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
Buphedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Buphedrine hydrochloride can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert buphedrine hydrochloride to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the buphedrine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Buphedrine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of stimulant compounds.
Biology: Buphedrine hydrochloride is studied for its effects on neurotransmitter release and receptor interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a stimulant and appetite suppressant.
Industry: It is used in the development of new synthetic routes and the production of related compounds
Wirkmechanismus
Buphedrine hydrochloride exerts its effects primarily through the release of dopamine from dopaminergic nerve terminals in the brain. It increases the activity of dopamine and norepinephrine by inhibiting their reuptake, leading to prolonged neurotransmitter action. This mechanism is similar to that of other stimulants, resulting in increased alertness, elevated mood, and appetite suppression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buphedrine hydrochloride is related to several similar compounds, including:
Cathinone: A naturally occurring stimulant found in the khat plant.
Cathine: Another stimulant found in the khat plant, structurally similar to cathinone.
Methamphetamine: A synthetic stimulant with potent effects on the central nervous system.
Mephedrone: A synthetic cathinone with stimulant properties
Uniqueness
Buphedrine hydrochloride is unique in its specific structural modifications, which include the presence of a β-ketone group and an ethyl group replacing the methyl group at the α-position relative to the amine. These modifications contribute to its distinct pharmacological profile and effects .
Eigenschaften
CAS-Nummer |
63991-28-6 |
|---|---|
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H |
InChI-Schlüssel |
DBIYVUUUZVZMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)




![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)





